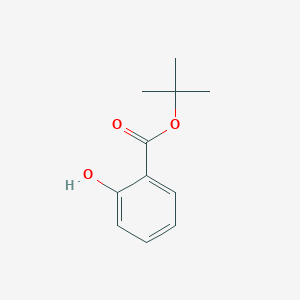

Tert-butyl 2-hydroxybenzoate

描述

Structure

3D Structure

属性

IUPAC Name |

tert-butyl 2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-11(2,3)14-10(13)8-6-4-5-7-9(8)12/h4-7,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAZYGHLQQPTQAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80465411 | |

| Record name | Tert-butyl 2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80465411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23408-05-1 | |

| Record name | Tert-butyl 2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80465411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 2-hydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Tert Butyl 2 Hydroxybenzoate

Direct Esterification Approaches

Direct esterification of salicylic (B10762653) acid with a tert-butyl source is a primary method for synthesizing tert-butyl 2-hydroxybenzoate. This approach often requires specific catalysts to overcome the steric hindrance presented by the bulky tert-butyl group.

Catalytic Esterification using Lewis Acids (e.g., Yb(OTf)₃-Mediated Protocols)

Lewis acids, such as Ytterbium(III) trifluoromethanesulfonate (B1224126) (Yb(OTf)₃), have proven to be effective catalysts in the synthesis of tert-butyl esters. acs.orgresearchgate.net In a notable protocol, the reaction of salicylic acid with di-tert-butyl dicarbonate (B1257347) in the presence of Yb(OTf)₃ selectively yields this compound. acs.org This method is advantageous as it proceeds without the formation of the corresponding tert-butyl ether, a potential side product. acs.org The reaction is typically carried out in a solvent like acetonitrile (B52724) at elevated temperatures. acs.org

Research has demonstrated the utility of this synthetic protocol for the protection of carboxylic acids, highlighting the efficiency of Yb(OTf)₃ in reducing reaction times. acs.orgresearchgate.net The choice of solvent, temperature, and reaction time are critical parameters that must be carefully optimized to ensure high conversion rates. acs.orgresearchgate.net

Utilization of Di-tert-butyl Dicarbonate as the tert-Butyl Source

Di-tert-butyl dicarbonate (Boc₂O) serves as a common and efficient source of the tert-butyl group in the synthesis of tert-butyl esters. acs.orgwikipedia.orgresearchgate.net When reacted with a carboxylic acid like salicylic acid, Boc₂O, in the presence of a suitable catalyst, facilitates the formation of the corresponding tert-butyl ester. acs.org This transformation is particularly useful for substrates that may be sensitive to harsher esterification conditions. The byproducts of this reaction, tert-butanol (B103910) and carbon dioxide, are volatile, which simplifies product purification. researchgate.net

The reaction of salicylic acid with Boc₂O and a catalytic amount of Yb(OTf)₃ results in the selective formation of this compound. acs.org The amount of Boc₂O and the catalyst concentration are key factors influencing the reaction's efficiency. acs.org

Green Chemistry Approaches in Ester Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly methods for chemical synthesis. This includes the synthesis of esters like this compound, with a focus on minimizing waste, avoiding hazardous solvents, and utilizing reusable catalysts.

Investigation of Solvent-Free and Base-Free Reaction Conditions

Solvent-free and base-free reaction conditions represent a significant advancement in green chemistry. These methods reduce the environmental impact associated with the use of volatile organic solvents and corrosive bases. While specific examples for this compound are emerging, the broader field of ester synthesis has seen success with these approaches. For instance, the use of solid acid catalysts in solvent-free systems has been explored for the synthesis of other salicylates.

Exploration of Alternative Catalytic Systems for Enhanced Sustainability

The exploration of alternative, sustainable catalytic systems is a key area of research in green ester synthesis. This includes the use of reusable catalysts and those derived from renewable resources. For example, Brønsted acidic ionic liquids have been employed as efficient and recyclable catalysts and solvents for the synthesis of various salicylates, offering high yields and ease of separation. researchgate.net While direct application to this compound synthesis requires further investigation, these systems offer a promising avenue for greener production methods.

Synthesis via Precursor Carboxylic Acids

An alternative route to this compound involves the synthesis and subsequent esterification of a precursor carboxylic acid. For instance, 5-tert-butyl-2-hydroxybenzoic acid can be esterified to produce the corresponding methyl ester, and analogous methods could be adapted for the synthesis of the tert-butyl ester. The preparation of such precursor acids often starts from substituted phenols, such as 4-tert-butylphenol (B1678320), which can undergo a Kolbe-Schmitt reaction to introduce the carboxylic acid group. patsnap.com

This multi-step approach allows for the introduction of the tert-butyl group onto the aromatic ring prior to the esterification step. The final esterification of the substituted salicylic acid would then proceed via one of the methods described above, taking into account the steric hindrance of the tert-butyl group on the ring.

Esterification of Substituted 2-Hydroxybenzoic Acids (e.g., Kolbe-Schmitt Reaction Derivatives)

The most direct approach to synthesizing this compound is the esterification of 2-hydroxybenzoic acid (salicylic acid). Salicylic acid is commonly produced industrially via the Kolbe-Schmitt reaction, where sodium phenoxide is carboxylated with carbon dioxide under pressure and heat. wikipedia.orgbyjus.com The subsequent protonation yields salicylic acid, which serves as the key precursor for esterification. wikipedia.org

However, the direct acid-catalyzed esterification of salicylic acid with tert-butanol (Fischer esterification) is challenging. The significant steric hindrance posed by the bulky tert-butyl alcohol makes the reaction inefficient. To overcome this, specialized reagents and alternative strategies are often employed.

Advanced methods for preparing tert-butyl esters from carboxylic acids include:

Use of Isobutylene (B52900): Bubbling isobutylene gas through an acidic solution of the carboxylic acid can generate the tertiary carbocation, which is then trapped by the acid to form the ester. researchgate.netthieme-connect.com

Specialized Reagents: A particularly effective method involves activating the carboxylic acid or using specific tert-butylating agents. For instance, tert-butyl 2,2,2-trichloroacetimidate, in the presence of a catalytic amount of boron trifluoride etherate, provides a convenient route to tert-butyl esters. Other reagents like N,N-dimethylformamide di-tert-butyl acetal (B89532) have also been suggested for cleanly producing tert-butyl esters. researchgate.netthieme-connect.com

A patented method highlights the esterification of a Kolbe-Schmitt reaction intermediate. patsnap.com In this process, the intermediate, a tert-butyl substituted hydroxybenzoate, is reacted with a halogenated hydrocarbon and a quaternary amine salt catalyst in N,N-dimethylformamide to yield the final ester product. patsnap.com This approach avoids the isolation of the free carboxylic acid and addresses issues like the potential removal of the tert-butyl group under harsh acidic conditions. patsnap.com

| Method | Precursor | Reagents | Key Features |

| Modified Fischer Esterification | 2-Hydroxybenzoic Acid | Isobutylene, Acid Catalyst (e.g., H₂SO₄) | Involves generation of a tertiary carbocation; can be procedurally complex. researchgate.netthieme-connect.com |

| Activation Method | 2-Hydroxybenzoic Acid | tert-butyl 2,2,2-trichloroacetimidate, BF₃·OEt₂ (catalyst) | Efficient for sterically hindered alcohols. |

| One-Pot from Intermediate | Kolbe-Schmitt Intermediate | Halogenated Hydrocarbon, Quaternary Amine Salt, DMF | High purity and yield; avoids harsh acidic dehydration. patsnap.com |

Multi-Step Synthetic Routes from Simpler Precursors

An alternative and high-yield synthetic pathway begins with simpler precursors rather than pre-formed 2-hydroxybenzoic acid. A notable example is a "one-pot" process starting from 4-tert-butylphenol. This method integrates the carboxylation and esterification steps, streamlining the synthesis.

The process involves two main stages:

Carboxylation: 4-tert-butylphenol first undergoes a Kolbe-Schmitt-type reaction. Its sodium salt, 4-tert-butylphenol sodium salt, is carboxylated using carbon dioxide (CO₂) under pressure (approximately 0.7 MPa) in a solvent like N,N-dimethylformamide. patsnap.com This step introduces the carboxyl group onto the aromatic ring, forming 5-tert-butyl-2-hydroxybenzoic acid. patsnap.com

Esterification: The subsequent esterification is carried out directly in the same reaction vessel. A halogenated hydrocarbon (e.g., hexadecane (B31444) chloride) and a catalyst, such as tetrabutylammonium (B224687) bromide, are added to the reaction mixture. patsnap.com The reaction is heated (e.g., to 70-75°C) for several hours until the conversion is complete, as monitored by HPLC. patsnap.com

This integrated approach is advantageous as it can lead to high product purity and yield while circumventing some of the challenges associated with the direct esterification of sterically hindered alcohols. patsnap.com

| Step | Precursor | Reagents | Conditions | Intermediate/Product |

| 1. Carboxylation | 4-tert-butylphenol sodium salt | Carbon Dioxide (CO₂), N,N-dimethylformamide (DMF) | 0.7 MPa pressure patsnap.com | 5-tert-butyl-2-hydroxybenzoic acid patsnap.com |

| 2. Esterification | 5-tert-butyl-2-hydroxybenzoic acid | Halogenated hydrocarbon, Tetrabutylammonium bromide | 70-75°C, 10 hours patsnap.com | Tert-butyl substituted hydroxybenzoate patsnap.com |

Chemical Reactivity and Transformation Pathways of Tert Butyl 2 Hydroxybenzoate

Reactions Involving the Ester Functional Group

The reactivity of the ester group in tert-butyl 2-hydroxybenzoate is influenced by the bulky tert-butyl group, which can sterically hinder nucleophilic attack at the carbonyl carbon.

The hydrolysis of this compound to salicylic (B10762653) acid and tert-butanol (B103910) can be achieved under both acidic and basic conditions, each proceeding through a distinct mechanism.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydrolysis of esters generally follows a bimolecular acyl-oxygen cleavage (BAc2) mechanism. A hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to form a carboxylate salt and tert-butanol. Due to the steric hindrance of the tert-butyl group, the rate of base-catalyzed hydrolysis of this compound is expected to be slower than that of less hindered esters like methyl salicylate (B1505791). The reaction kinetics are typically second-order, being first-order in both the ester and the hydroxide ion.

| Condition | Catalyst | Mechanism | Key Intermediates | Products |

| Acidic | Strong Acid (e.g., HCl, H₂SO₄) | AAL1 | Protonated ester, tert-butyl carbocation | Salicylic acid, tert-Butanol |

| Basic | Strong Base (e.g., NaOH, KOH) | BAc2 | Tetrahedral intermediate | Salicylate salt, tert-Butanol |

This table provides a summary of hydrolysis mechanisms for this compound.

The reduction of the ester functionality in this compound would yield 2-hydroxybenzyl alcohol (salicyl alcohol). This transformation is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). The reaction involves the nucleophilic addition of a hydride ion to the ester's carbonyl carbon, followed by the elimination of the tert-butoxide leaving group and a subsequent reduction of the resulting aldehyde intermediate to the primary alcohol.

Due to the presence of the acidic phenolic hydroxyl group, a molar excess of the reducing agent is required to account for the deprotonation of the phenol (B47542) in addition to the reduction of the ester.

While specific studies on the reduction of this compound are not extensively documented, the general principles of ester reduction are applicable. A related study describes a two-step reduction of salicylic acids to 2-methylphenols, which proceeds through a benzyl (B1604629) alcohol intermediate. organic-chemistry.org

| Reducing Agent | Expected Product | Key Considerations |

| Lithium Aluminum Hydride (LiAlH₄) | 2-Hydroxybenzyl alcohol | Excess reagent needed due to the acidic phenolic proton. |

| Sodium Borohydride (NaBH₄) | Generally unreactive towards esters | May require activation or harsh conditions. |

This table outlines potential reduction reactions of this compound.

Transesterification is a process where the tert-butyl group of this compound is exchanged with an alkyl or aryl group from a different alcohol. This reaction can be catalyzed by acids, bases, or organometallic compounds. scilit.comresearchgate.net The production of various salicylic esters for applications in perfumery often utilizes transesterification from lower alkyl salicylates. google.comepo.org

Acid-Catalyzed Transesterification: Similar to hydrolysis, acid catalysis involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by another alcohol.

Base-Catalyzed Transesterification: A base, such as an alkoxide corresponding to the desired alcohol, can be used to catalyze the reaction. The reaction proceeds via nucleophilic acyl substitution. For the transesterification of methyl esters, basic catalysts have shown high activity. scilit.com

The steric hindrance of the tert-butyl group can make transesterification challenging. However, methods for the transesterification of methyl esters to tert-butyl esters using potassium tert-butoxide have been developed and could potentially be reversible under certain conditions. thieme-connect.com Tin-based catalysts are also employed in the transesterification of salicylic lower alkyl esters. google.com

| Catalyst Type | Example Catalyst | Reaction Conditions | Applicability |

| Acid | p-Toluenesulfonic acid | Heat | Applicable to various alcohols. |

| Base | Sodium Methoxide, Lithium Hydroxide scilit.com | Microwave irradiation or conventional heating scilit.com | Effective for transesterification with less hindered alcohols. |

| Organometallic | Tin-based catalysts google.com | Heat | Used in industrial production of salicylate esters. google.com |

This table summarizes catalytic systems for the transesterification of salicylate esters.

Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is a site for electrophilic substitution and oxidation reactions.

The phenolic ring of this compound is susceptible to oxidation, potentially leading to the formation of quinone-type structures. The presence of the electron-donating hydroxyl group and the activating tert-butyl group can facilitate this process. For instance, 2-tert-butylphenol (B146161) can be oxidized to 2-tert-butyl-1,4-benzoquinone. google.com Similarly, the oxidation of 2-tert-butylhydroquinone (a metabolite of butylated hydroxyanisole) yields 2-tert-butyl-1,4-paraquinone. organic-chemistry.org

The oxidation can be carried out using various oxidizing agents, including hydrogen peroxide in the presence of a catalyst. google.com The specific product formed will depend on the oxidant and the reaction conditions.

| Starting Material (Analogue) | Oxidizing Agent/Conditions | Product | Reference |

| 2-tert-Butylphenol | Titanium superoxide (B77818) catalyzed, 30% aq. H₂O₂ | 2-tert-Butyl-1,4-benzoquinone | google.com |

| 2-tert-Butylhydroquinone | Cu(II) | 2-tert-Butyl-1,4-paraquinone | organic-chemistry.org |

This table presents examples of oxidation reactions of related tert-butylated phenols.

The phenolic hydroxyl group can undergo electrophilic substitution reactions such as alkylation and acylation to form ethers and esters, respectively.

Alkylation: Alkylation of the phenolic hydroxyl group would result in the formation of a tert-butyl 2-alkoxybenzoate. This reaction is typically carried out using an alkyl halide in the presence of a base (Williamson ether synthesis). The base deprotonates the phenol to form a more nucleophilic phenoxide ion, which then attacks the alkyl halide. The choice of base and solvent is crucial to optimize the yield and minimize side reactions. The alkylation of phenol with tert-butyl alcohol has been studied using various catalysts. scilit.com

Acylation: Acylation of the phenolic hydroxyl group with an acylating agent, such as an acid chloride or anhydride (B1165640) in the presence of a base (like pyridine (B92270) or triethylamine), would yield a diester. This reaction protects the phenolic hydroxyl group or introduces a new functional group. Selective acylation of a phenolic hydroxyl group in the presence of other hydroxyl groups can be challenging but has been achieved in complex molecules. google.com

| Reaction Type | Reagents | Product Type |

| Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | Ether (tert-Butyl 2-alkoxybenzoate) |

| Acylation | Acyl chloride/Anhydride, Base (e.g., Pyridine) | Ester (e.g., tert-Butyl 2-acetoxybenzoate) |

This table details electrophilic substitution reactions at the phenolic hydroxyl group of this compound.

Electrophilic Aromatic Substitution on the Benzoate (B1203000) Ring

The aromatic ring of this compound is activated towards electrophilic aromatic substitution reactions due to the presence of both a hydroxyl (-OH) group and a tert-butoxycarbonyl (-O-C(CH₃)₃) group. The interplay between the electronic effects of these two substituents dictates the regioselectivity of such transformations.

In electrophilic aromatic substitution, the hydroxyl group is a potent activating group and directs incoming electrophiles to the ortho and para positions. quora.combyjus.comlibretexts.org This is a consequence of its ability to donate electron density to the benzene (B151609) ring through resonance, which stabilizes the carbocation intermediate (the arenium ion) formed during the reaction. quora.comlibretexts.orglumenlearning.com The tert-butoxycarbonyl group is also an ortho-, para-director because of the lone pairs on the oxygen atom, but it is a less powerful activator compared to the hydroxyl group.

The directing influence of these substituents on the benzoate ring can be summarized as follows:

| Substituent | Ring Position | Activating/Deactivating Nature | Directing Influence |

| Hydroxyl (-OH) | 1 | Strongly Activating | Ortho, Para |

| tert-Butoxycarbonyl (-COOBut) | 2 | Weakly Activating | Ortho, Para |

Given that the hydroxyl group is the more potent activating group, it will primarily determine the position of electrophilic attack. lumenlearning.com The positions ortho and para to the hydroxyl group are at carbons 3, 5, and 6. However, the para position (C5) is sterically less encumbered than the ortho position (C3), which is flanked by the bulky tert-butoxycarbonyl group. youtube.comyoutube.com The other ortho position (C6) is adjacent to the ester group. Therefore, electrophilic substitution is most likely to occur at the C5 position.

Investigations into the electrophilic aromatic substitution of phenolic compounds provide a framework for predicting the reactivity of this compound. byjus.com

Halogenation: Phenols undergo halogenation readily, even without a Lewis acid catalyst. byjus.com It is expected that the bromination of this compound would predominantly yield the 5-bromo derivative. Studies on visible-light-induced catalytic halogenation have also been explored for various organic substrates. mdpi.com

Nitration: The nitration of phenols with dilute nitric acid typically yields a mixture of ortho and para isomers. byjus.com For this compound, the major product of nitration is anticipated to be tert-butyl 2-hydroxy-5-nitrobenzoate, due to the strong directing effect of the hydroxyl group to the less sterically hindered para position. google.com The use of tert-butyl nitrite (B80452) has been identified as a chemoselective nitrating agent for phenols, preferentially yielding mononitrated products. nih.govrsc.orgdtic.mil

Sulfonation: Sulfonation of phenols also results in substitution primarily at the ortho and para positions. Consequently, the sulfonation of this compound would be expected to yield tert-butyl 2-hydroxy-5-sulfobenzoate as the major product.

The expected major products from these electrophilic substitution reactions are outlined below:

| Reaction | Typical Reagents | Anticipated Major Product |

| Bromination | Br₂ / FeBr₃ | tert-Butyl 5-bromo-2-hydroxybenzoate |

| Nitration | HNO₃ / H₂SO₄ | tert-Butyl 2-hydroxy-5-nitrobenzoate |

| Sulfonation | Fuming H₂SO₄ | tert-Butyl 2-hydroxy-5-sulfobenzoate |

Nucleophilic Substitution and Elimination Pathways at the tert-Butyl Moiety

The tert-butyl group in this compound can undergo both nucleophilic substitution (SN1) and elimination (E1) reactions, especially in the presence of acid. libretexts.org These reactions proceed through the formation of a stable tert-butyl carbocation. youtube.com

Under acidic conditions, the ester's carbonyl oxygen can be protonated, which facilitates the departure of the tert-butyl group as a stable tertiary carbocation. chemistrysteps.com This carbocation can then be attacked by a nucleophile. For instance, in the presence of water, the SN1 reaction leads to salicylic acid and tert-butanol. chemistrysteps.comyoutube.com The stability of the tert-butyl carbocation is a key factor favoring the SN1 pathway. ncert.nic.in The rate of this unimolecular reaction is dependent on the concentration of the substrate. ncert.nic.inmasterorganicchemistry.com

The tert-butyl carbocation intermediate can also undergo an E1 elimination reaction. libretexts.orgmasterorganicchemistry.com In this pathway, a weak base abstracts a proton from a carbon atom adjacent to the positively charged carbon, leading to the formation of isobutylene (B52900), which is a gas. youtube.com The E1 mechanism competes with the SN1 reaction and is also favored by the formation of a stable carbocation. libretexts.orgpressbooks.pub Reaction conditions, particularly higher temperatures, tend to favor the E1 elimination over the SN1 substitution. libretexts.org

The key characteristics of the SN1 and E1 reactions at the tert-butyl group are compared below:

| Reaction Type | Key Intermediate | Rate-Determining Step | Common Products | Favorable Conditions |

| SN1 | tert-Butyl carbocation | Formation of the carbocation | Salicylic acid, tert-Butanol | Acidic conditions, presence of a nucleophile (e.g., water) |

| E1 | tert-Butyl carbocation | Formation of the carbocation | Salicylic acid, Isobutylene | Acidic conditions, higher temperatures |

Spectroscopic and Advanced Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

In the ¹H NMR spectrum, the protons of tert-butyl 2-hydroxybenzoate exhibit distinct chemical shifts that are indicative of their chemical environment. The nine equivalent protons of the tert-butyl group typically appear as a sharp singlet, a result of the free rotation around the carbon-carbon single bonds. The aromatic protons on the benzene (B151609) ring produce a more complex set of signals. Their specific chemical shifts and coupling patterns are influenced by the electronic effects of the hydroxyl and tert-butoxycarbonyl substituents. The hydroxyl proton itself often appears as a broad singlet, and its chemical shift can be concentration and solvent dependent.

Table 1: ¹H NMR Chemical Shift Data for this compound

| Proton Assignment | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| tert-butyl (9H) | ~1.5 | s |

| Aromatic (4H) | ~6.8-7.8 | m |

| Hydroxyl (1H) | Variable | br s |

Note: 's' denotes a singlet, 'm' a multiplet, and 'br s' a broad singlet. The chemical shifts for aromatic protons are approximate and can vary based on the solvent and spectrometer frequency.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. nih.gov Each unique carbon atom in this compound gives rise to a distinct signal. The carbonyl carbon of the ester group is characteristically found at a downfield chemical shift. The quaternary carbon of the tert-butyl group and the carbons of the methyl groups also have signature chemical shifts. The aromatic carbons show a range of chemical shifts depending on their position relative to the substituents. nih.gov

Table 2: ¹³C NMR Chemical Shift Data for this compound

| Carbon Assignment | Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | ~169 |

| Aromatic C-O | ~160 |

| Aromatic C-H | ~117-135 |

| Aromatic C-CO | ~115 |

| Quaternary C (tert-butyl) | ~82 |

| Methyl C (tert-butyl) | ~28 |

Note: Chemical shifts are approximate and can vary based on the solvent and spectrometer frequency.

To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy) reveals proton-proton couplings. sdsu.eduuvic.ca In this compound, COSY spectra would show correlations between adjacent aromatic protons, aiding in the assignment of their specific positions on the ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. nih.govsdsu.edu This experiment is crucial for linking the proton signals to their corresponding carbon atoms, for instance, connecting the tert-butyl protons to the tert-butyl carbons. sdsu.eduyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart. nih.govsdsu.edu This powerful technique helps to piece together the entire molecular structure by showing, for example, a correlation from the tert-butyl protons to the ester carbonyl carbon, confirming the ester linkage. youtube.com

Infrared (IR) Spectroscopy for Vibrational Mode Assignment and Functional Group Identificationnih.gov

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. tanta.edu.eg In the IR spectrum of this compound, several key absorptions are observed:

A broad absorption band in the region of 3400-3100 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group, with the broadening due to hydrogen bonding.

Strong C-H stretching vibrations from the tert-butyl group and the aromatic ring are observed just below 3000 cm⁻¹.

A very strong and sharp absorption band around 1700-1680 cm⁻¹ is indicative of the C=O stretching vibration of the ester carbonyl group.

C-O stretching vibrations for the ester and phenol (B47542) groups appear in the fingerprint region, typically between 1300 and 1100 cm⁻¹. docbrown.info

Bands corresponding to C=C stretching within the aromatic ring are found in the 1600-1450 cm⁻¹ region. vscht.cz

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (O-H) | Stretching | 3400-3100 (broad) |

| Alkyl C-H | Stretching | <3000 |

| Aromatic C-H | Stretching | >3000 |

| Carbonyl (C=O) | Stretching | 1700-1680 (strong) |

| Aromatic C=C | Stretching | 1600-1450 |

| C-O | Stretching | 1300-1100 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysismdpi.comnih.gov

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. libretexts.orglibretexts.org this compound, with its substituted benzene ring, exhibits characteristic UV absorptions. The benzene ring is a chromophore, and the hydroxyl and ester substituents act as auxochromes, modifying the absorption maxima (λ_max) and molar absorptivity. tanta.edu.eg The spectrum is expected to show π → π* transitions characteristic of the aromatic system. utoronto.ca The exact position of the absorption bands can be influenced by the solvent polarity. tanta.edu.eg

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmationmdpi.com

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. nih.gov In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed, confirming the molecular weight. A prominent fragmentation pattern often observed for tert-butyl esters is the loss of isobutylene (B52900) (a neutral loss of 56 Da) to form a protonated carboxylic acid, which would be a significant peak in the spectrum. High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the unambiguous determination of the molecular formula, C₁₁H₁₄O₃. nih.govmdpi.com

Chromatographic Techniques for Purity Assessment and Mixture Separation (HPLC, TLC)

Chromatographic techniques are fundamental in the analysis of this compound, serving the dual purpose of assessing the purity of the compound and separating it from reaction mixtures or impurities. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most prevalent methods employed for these purposes.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantitative analysis of this compound. It offers high resolution, sensitivity, and reproducibility. The choice of stationary and mobile phases is critical for achieving optimal separation. Given the chemical nature of this compound, which possesses both polar (hydroxyl and ester groups) and non-polar (tert-butyl and benzene ring) moieties, reversed-phase HPLC is a commonly utilized mode. In this setup, a non-polar stationary phase is used in conjunction with a polar mobile phase.

The purity of this compound can be determined by analyzing the chromatogram for the presence of extraneous peaks. The area of the main peak corresponding to the compound is used to calculate its percentage purity relative to any detected impurities. For mixture separation, HPLC can be scaled up from an analytical to a preparative technique to isolate pure this compound.

While specific HPLC methods for this compound are not extensively published, methods for structurally similar salicylate (B1505791) esters provide a strong basis for its analysis. farmaciajournal.com For instance, reversed-phase HPLC is the standard for analyzing salicylic (B10762653) acid and its derivatives. stackexchange.com The mobile phase often consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, with the addition of an acid such as formic acid or acetic acid to ensure the analyte is in its protonated form, leading to sharper peaks and more consistent retention times. stackexchange.comturkjps.org

Table 1: Illustrative HPLC Conditions for Analysis of Salicylate Esters (Applicable to this compound)

| Parameter | Condition |

|---|---|

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water with 0.1% formic acid |

| Detection | UV at approximately 230-305 nm |

| Flow Rate | 1.0 mL/min |

| Temperature | Ambient or controlled (e.g., 30 °C) |

This table is a composite based on typical conditions for related compounds and serves as a starting point for method development for this compound.

Thin-Layer Chromatography (TLC) is a simpler, more rapid, and cost-effective chromatographic technique used for the qualitative analysis of this compound. It is particularly useful for monitoring the progress of a reaction, identifying the presence of the compound in a mixture, and determining its purity by observing the number of spots.

In TLC, a sample is spotted onto a plate coated with a stationary phase, typically silica (B1680970) gel, and a solvent system (mobile phase) is allowed to ascend the plate. The separation is based on the differential partitioning of the components between the stationary and mobile phases. For this compound, a normal-phase TLC system is generally employed, where the stationary phase is polar (silica gel), and the mobile phase is a less polar organic solvent mixture.

The position of the compound on the developed chromatogram is characterized by its retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. libretexts.org The Rf value is dependent on the specific chromatographic conditions, including the stationary phase, mobile phase composition, and temperature. wyzant.com For related compounds like butyl salicylate, an Rf value of 0.90 has been reported using a mobile phase of n-hexane and ethyl acetate (B1210297) in a 4:1 ratio. scialert.net Due to the similar structure, a comparable Rf value would be expected for this compound under these conditions.

Table 2: Representative TLC System for the Analysis of this compound

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | n-hexane:ethyl acetate (e.g., 4:1 v/v) |

| Visualization | UV light (254 nm) or staining with an appropriate reagent |

| Expected Rf | Approximately 0.90 (based on butyl salicylate) scialert.net |

This table provides a typical TLC system for analyzing aromatic esters like this compound.

Computational and Theoretical Investigations of Tert Butyl 2 Hydroxybenzoate

Density Functional Theory (DFT) Calculations

Density Functional Theory is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to predict the electronic structure and properties of molecules like tert-butyl 2-hydroxybenzoate. DFT calculations have been successfully applied to related salicylate (B1505791) compounds to understand their geometry, electronic characteristics, and vibrational spectra. dergipark.org.trresearchgate.netscispace.comnih.gov

Geometry optimization is a computational process that seeks to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, a key structural feature is the potential for intramolecular hydrogen bonding between the hydrogen of the phenolic hydroxyl group and the oxygen of the ester's carbonyl group. researchgate.net

Computational studies on similar salicylate esters consistently show that the most stable conformer is the one where this intramolecular hydrogen bond is formed. scispace.com This interaction creates a stable, planar, six-membered ring structure. nih.gov The rotation of the hydroxyl and ester groups is therefore highly restricted. The bulky tert-butyl group, due to its own rotational freedom, can adopt various positions, but the core salicylate structure is locked by this hydrogen bond. The optimization process, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), refines bond lengths, bond angles, and dihedral angles to achieve the minimum energy state. scispace.comnih.gov

| Parameter | Bond/Angle | Typical Calculated Value |

|---|---|---|

| Bond Length (Å) | O-H (hydroxyl) | 0.98 - 1.00 |

| C=O (carbonyl) | 1.25 - 1.27 | |

| O···H (H-bond) | 1.65 - 1.75 | |

| C(ring)-O(hydroxyl) | 1.34 - 1.36 | |

| C(ring)-C(ester) | 1.48 - 1.50 | |

| C(ester)-O(tert-butyl) | 1.34 - 1.36 | |

| Bond Angle (°) | C-O-H | 105 - 108 |

| C-C=O | 120 - 123 | |

| O-C=O | 123 - 125 | |

| Dihedral Angle (°) | HO-C(ring)-C(ring)-C(ester) | ~0 (Planar) |

| O=C-C(ring)-C(ring) | ~180 (Planar) |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to electronic transitions and chemical reactions. nih.gov For aromatic esters like this compound, the HOMO is typically localized on the electron-rich phenolic ring, while the LUMO is distributed over the carbonyl group and the aromatic system.

A Molecular Electrostatic Potential (MEP) map visualizes the charge distribution across a molecule, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.netrsc.org In an MEP map, red areas indicate negative electrostatic potential (high electron density), often found around electronegative atoms like oxygen, while blue areas represent positive potential (electron deficiency), typically around hydrogen atoms. For this compound, the MEP map would show strong negative potential around the carbonyl and hydroxyl oxygen atoms, making them sites for electrophilic attack. Conversely, the hydroxyl hydrogen and aromatic hydrogens would show positive potential, marking them as sites susceptible to nucleophilic attack. researchgate.net

| Property | Typical Calculated Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.0 to -6.5 | Electron-donating ability |

| LUMO Energy | -1.0 to -1.5 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 | Chemical reactivity and kinetic stability |

| Ionization Potential (I ≈ -EHOMO) | 6.0 to 6.5 | Energy required to remove an electron |

| Electron Affinity (A ≈ -ELUMO) | 1.0 to 1.5 | Energy released when an electron is added |

Vibrational frequency analysis is a computational method that predicts a molecule's infrared (IR) spectrum. By calculating the harmonic frequencies of the fundamental vibrational modes, DFT can help assign the absorption bands observed in experimental spectra. scirp.org For this compound, theoretical calculations can confirm the presence of key functional groups and the effects of intramolecular hydrogen bonding. nih.gov

The calculated spectrum typically shows a strong correlation with experimental FT-IR data, although the calculated frequencies are often systematically higher due to the harmonic approximation and are therefore scaled by a factor (e.g., ~0.97) for better agreement. nih.gov Key predicted vibrations include a broad O-H stretching band around 3200 cm⁻¹, its broadening being a direct consequence of the intramolecular hydrogen bond. The C=O stretching vibration of the ester is predicted at a lower wavenumber (around 1680 cm⁻¹) than a typical ester, also due to the weakening of the double bond through hydrogen bonding. Other characteristic peaks include aromatic C-H stretches above 3000 cm⁻¹, aliphatic C-H stretches from the tert-butyl group just below 3000 cm⁻¹, and various C-O stretching and aromatic C=C bending vibrations in the fingerprint region (below 1600 cm⁻¹). dergipark.org.tr

| Vibrational Mode | Assignment | Expected Experimental Range (cm⁻¹) | Typical Calculated (Scaled) Value (cm⁻¹) |

|---|---|---|---|

| ν(O-H) | Hydroxyl stretch (intramolecular H-bonded) | 3100 - 3300 (broad) | ~3250 |

| ν(C-H) | Aromatic C-H stretch | 3050 - 3100 | ~3070 |

| ν(C-H) | Aliphatic C-H stretch (tert-butyl) | 2950 - 2990 | ~2975 |

| ν(C=O) | Ester carbonyl stretch (H-bonded) | 1670 - 1690 | ~1680 |

| ν(C=C) | Aromatic ring stretch | 1450 - 1600 | ~1590, ~1480 |

| δ(C-H) | tert-butyl bending | 1365 - 1390 | ~1370 |

| ν(C-O) | Ester C-O stretch | 1200 - 1300 | ~1250 |

| ν(C-O) | Phenolic C-O stretch | 1150 - 1250 | ~1210 |

Time-Dependent Density Functional Theory (TDDFT) for Optical Property Prediction

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study molecules in their excited states and predict their electronic absorption spectra (UV-Vis). nih.gov By calculating the vertical excitation energies and oscillator strengths (f), TD-DFT can simulate the UV-Vis spectrum, identifying the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved. mdpi.comnih.gov

For this compound, TD-DFT calculations, often performed with functionals like B3LYP, predict strong absorptions in the UV region. scispace.comnih.gov These absorptions are primarily attributed to π→π* transitions, involving the promotion of an electron from a π bonding orbital (often the HOMO) to a π* antibonding orbital (often the LUMO). scispace.com The calculations would likely reveal two or three main absorption bands, consistent with experimental data for salicylates. The inclusion of solvent effects in the calculations, using models like the Polarizable Continuum Model (PCM), is important for achieving better agreement with experimental spectra measured in solution. researchgate.net

| Calculated λmax (nm) | Oscillator Strength (f) | Major Transition Contribution | Transition Type |

|---|---|---|---|

| ~300-310 | > 0.2 | HOMO → LUMO | π → π |

| ~240-250 | > 0.1 | HOMO-1 → LUMO | π → π |

| ~200-210 | > 0.3 | HOMO → LUMO+1 | π → π* |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While specific MD simulation studies on this compound are not widely published, such simulations would offer valuable insights. nih.gov An MD simulation of this molecule in a solvent like water or ethanol (B145695) would reveal the stability of the intramolecular hydrogen bond in a dynamic environment and characterize the solvation shell around the molecule. It would show how solvent molecules interact with the polar ester and hydroxyl groups versus the nonpolar tert-butyl and aromatic ring regions. researchgate.net Furthermore, simulations of multiple this compound molecules could elucidate intermolecular aggregation behavior, driven by forces such as π–π stacking between aromatic rings and van der Waals interactions involving the bulky alkyl groups. mdpi.comuj.ac.za

Non-Covalent Interaction (NCI) Analysis for Intramolecular and Intermolecular Forces

Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions within and between molecules. It is based on the electron density and its derivatives, generating 3D plots that highlight regions of hydrogen bonding, van der Waals forces, and steric repulsion.

For this compound, NCI analysis would be particularly useful for visualizing the key intramolecular hydrogen bond. nih.gov It would appear as a distinct, disc-shaped region between the hydroxyl hydrogen and the carbonyl oxygen, indicating a strong, attractive interaction. nih.gov The analysis could also reveal weaker intramolecular C-H···O interactions. On an intermolecular level, NCI analysis could identify π-π stacking interactions between the phenyl rings of two adjacent molecules, appearing as broad, delocalized surfaces of weak attraction. Additionally, it would map out the van der Waals interactions surrounding the tert-butyl group, which are crucial for understanding how the molecule packs in a condensed phase.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry serves as a powerful tool for elucidating the intricate details of reaction mechanisms, providing insights that are often inaccessible through experimental methods alone. In the context of this compound, while direct computational studies on its specific reaction mechanisms are not extensively documented in publicly available literature, we can infer potential investigative approaches by examining computational studies of closely related molecules and reactions. A pertinent example is the computational analysis of the decarboxylation of salicylic (B10762653) acid, the parent carboxylic acid of this compound.

Theoretical investigations, primarily employing density functional theory (DFT), have been instrumental in mapping the potential energy surfaces of reactions involving salicylate derivatives. These studies allow for the identification of transition states, intermediates, and the calculation of activation energies, thereby providing a quantitative understanding of reaction kinetics and thermodynamics.

A notable study on the enzyme salicylic acid decarboxylase, which catalyzes the reversible decarboxylation of salicylic acid to phenol (B47542), utilized quantum chemical calculations to unravel the reaction mechanism. mdpi.com This research provides a framework for how the reaction mechanisms of this compound could be computationally explored.

Key Computational Approaches and Insights from Analogous Systems:

Reaction Coordinate Scanning: To map the energy profile of a reaction, such as the hydrolysis of this compound to salicylic acid and tert-butanol (B103910), computational chemists can perform a reaction coordinate scan. This involves systematically changing the distance between reacting atoms (e.g., the carbonyl carbon and the oxygen of the attacking water molecule) and calculating the energy at each step. This process helps to locate the approximate geometry of the transition state.

Transition State Optimization: Once an approximate transition state is located, more sophisticated algorithms are used to find the exact saddle point on the potential energy surface. Frequency calculations are then performed to confirm that the optimized structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Energy Profile Calculation: By calculating the energies of the reactants, transition state, and products, a complete energy profile for the reaction can be constructed. The difference in energy between the reactants and the transition state gives the activation energy barrier, which is a critical parameter for determining the reaction rate.

Hypothetical Computational Investigation of this compound Hydrolysis:

A plausible reaction to investigate computationally is the acid-catalyzed hydrolysis of this compound. This reaction would likely proceed through a series of steps involving protonation of the carbonyl oxygen, nucleophilic attack by water, proton transfer, and finally, elimination of tert-butanol to yield salicylic acid.

A computational study of this mechanism would involve:

Modeling the initial structures of this compound, a hydronium ion (as the acid catalyst), and a water molecule.

Calculating the energy changes and identifying the transition states for each step of the proposed mechanism.

Determining the rate-limiting step by identifying the highest energy barrier in the reaction profile.

The following interactive data table outlines the hypothetical steps and the corresponding computational data that would be generated in such a study.

| Reaction Step | Description | Key Interatomic Distances (Å) | Calculated Activation Energy (kcal/mol) |

| 1. Protonation | Proton transfer from hydronium to the carbonyl oxygen of the ester. | O(carbonyl)-H | ~2.0 - 3.0 |

| 2. Nucleophilic Attack | Attack of a water molecule on the protonated carbonyl carbon. | C(carbonyl)-O(water) | ~10.0 - 15.0 |

| 3. Proton Transfer | Transfer of a proton from the attacking water molecule to the tert-butoxy (B1229062) oxygen. | O(water)-H, O(tert-butoxy)-H | ~5.0 - 8.0 |

| 4. C-O Bond Cleavage | Cleavage of the bond between the carbonyl carbon and the tert-butoxy oxygen. | C(carbonyl)-O(tert-butoxy) | ~12.0 - 18.0 |

| 5. Deprotonation | Deprotonation of the resulting carboxylic acid by a water molecule. | O(hydroxyl)-H | ~1.0 - 2.0 |

Note: The values in this table are hypothetical and serve to illustrate the type of data that would be obtained from a computational study. The actual values would depend on the level of theory and basis set used in the calculations.

By conducting such computational investigations, researchers can gain a detailed, atomistic-level understanding of the reaction mechanisms of this compound. This knowledge is invaluable for optimizing reaction conditions, designing new synthetic routes, and understanding the chemical behavior of this compound in various environments.

Advanced Applications in Organic Synthesis and Materials Science

Role as a Key Intermediate in Multi-Step Organic Synthesis

The strategic importance of tert-butyl 2-hydroxybenzoate in multi-step synthesis is well-established. trine.edu The tert-butyl group acts as a protecting group for the carboxylic acid of the salicylic (B10762653) acid backbone. This protection allows chemists to perform reactions on other parts of the molecule, such as the phenolic hydroxyl group or the aromatic ring, without affecting the carboxylic acid. The protecting group can then be removed under specific conditions, often using acid, to reveal the free carboxylic acid at a later stage in the synthetic sequence. This strategy is fundamental in the construction of complex molecular architectures. beilstein-journals.org

Tert-butyl substituted hydroxybenzoates are recognized as important intermediates in the pharmaceutical industry. patsnap.com The salicylate (B1505791) structure is a common motif in many biologically active compounds. By using this compound as a starting material, medicinal chemists can build upon this scaffold to create novel pharmaceutical intermediates and lead compounds for drug discovery programs. The ability to selectively functionalize the molecule is crucial for developing libraries of related compounds to test for biological activity. researchgate.net

Table 1: Synthetic Utility of this compound

| Reaction Type | Reagent/Conditions | Purpose in Pharmaceutical Synthesis |

|---|---|---|

| O-Alkylation | Alkyl halide, Base | Introduce diverse side-chains to modify solubility and biological activity. |

| Electrophilic Aromatic Substitution | Nitrating or Halogenating agents | Add functional groups to the aromatic ring for further modification. |

| Coupling Reactions | Boronic acids, Palladium catalyst | Form carbon-carbon bonds to construct complex molecular frameworks. |

| Deprotection | Trifluoroacetic Acid (TFA) or Heat | Unmask the carboxylic acid for subsequent amide bond formation or other transformations. |

The utility of this compound extends into the field of agrochemicals. It is used as a building block in the development of new herbicides. patsnap.com The structural features of the molecule can be incorporated into larger chemical structures designed to have specific herbicidal activity, demonstrating its versatility beyond pharmaceuticals.

Derivatization Strategies for Analytical Purposes and Enhanced Functionality

To improve the detection and functionality of hydroxybenzoates, various derivatization strategies are employed.

Chemical derivatization can significantly enhance the sensitivity of detection for trace amounts of hydroxybenzoates in analytical methods like mass spectrometry. nih.gov A study focused on 4-hydroxybenzoates (parabens) demonstrated a derivatization-enhanced detection strategy (DEDS) that involved labeling the phenolic hydroxyl group with sulfonyl chloride reagents. nih.gov This approach allows for the measurement of trace levels without requiring complex sample preparation. nih.gov The optimization of this derivatization process is critical for achieving high sensitivity and accuracy. nih.gov

Table 3: Optimized Parameters for Derivatization of Hydroxybenzoates for Mass Spectrometry Analysis

| Parameter | Optimized Condition |

|---|---|

| Derivatizing Reagent | Dansyl chloride |

| Reaction Solvent | Acetone |

| Base Catalyst | Sodium bicarbonate |

| Reaction Time | 30 minutes |

| Reaction Temperature | 60 °C |

Source: Adapted from a study on derivatization-enhanced detection of 4-hydroxybenzoates. nih.gov

Beyond analytical purposes, derivatization is used to create new molecules with enhanced functionality. For example, the core structure of this compound can be modified to synthesize complex Schiff bases or other functionalized organic compounds for various industrial and biomedical applications. researchgate.net Reagents like tert-butyl nitrite (B80452) can be used for reactions such as nitration and diazotization, further expanding the range of possible derivatives. nih.gov

Catalytic Aspects Involving Tert Butyl 2 Hydroxybenzoate

Coordination Chemistry and Ligand Development

The coordination chemistry of tert-butyl 2-hydroxybenzoate is a critical area of study to unlock its potential as a ligand in catalysis. The presence of both a hydroxyl group and an ester functional group provides potential sites for metal coordination, suggesting its capability to act as a bidentate ligand.

Investigation of Metal-Ligand Interactions through Hydroxyl and Ester Groups

The hydroxyl (-OH) and ester (-O-C(CH₃)₃) groups on the aromatic ring of this compound are pivotal for its interaction with metal ions. The hydroxyl group can be deprotonated to form a phenoxide, which is a strong coordinating agent for a wide range of metal centers. Simultaneously, the carbonyl oxygen of the ester group can act as a Lewis base, donating electron density to the metal. This dual functionality allows for the formation of chelate rings with metal ions, which can enhance the stability of the resulting metal complexes.

While specific studies detailing the metal-ligand interactions of this compound are limited, the behavior of analogous salicylate (B1505791) derivatives provides a foundational understanding. For instance, the coordination of salicylates to transition metals often involves the formation of a six-membered chelate ring, which influences the electronic and steric environment around the metal center. The bulky tert-butyl group in this compound is expected to introduce significant steric hindrance, which could modulate the coordination geometry and the accessibility of the metal center to substrates in a catalytic cycle.

Synthesis of Metal Complexes for Catalytic Applications

The synthesis of metal complexes incorporating this compound is a prerequisite for exploring their catalytic applications. While detailed synthetic procedures and characterization of such complexes are not extensively reported in the literature, general methods for the synthesis of metal salicylate complexes can be inferred. These typically involve the reaction of a metal salt with the salicylate ligand in a suitable solvent.

A study on ytterbium triflate (Yb(OTf)₃)-catalyzed reactions mentions the synthesis of this compound as a product. acs.orgresearchgate.netacs.org The characterization data provided, including IR and NMR spectroscopy, confirms the structure of the compound. acs.orgresearchgate.netacs.org However, this study does not explore the use of this compound as a ligand for the synthesis of other metal complexes.

The development of synthetic routes to metal complexes of this compound is a crucial step toward evaluating their potential as catalysts. Future research in this area would involve the reaction of this compound with various transition metal precursors and the structural elucidation of the resulting complexes using techniques such as X-ray crystallography.

Role as a Ligand in Transition Metal Catalysis

The potential of this compound as a ligand in transition metal catalysis stems from its electronic and steric properties. The electronic nature of the aromatic ring can be tuned by the substituents, and the steric bulk of the tert-butyl group can influence the selectivity of catalytic reactions.

Catalytic Activity in Oxidation/Reduction Reactions

There is currently a lack of specific research data on the catalytic activity of this compound complexes in oxidation or reduction reactions. However, the broader class of metal salicylate complexes has been investigated in various catalytic transformations. For context, metal complexes with ligands containing phenolic hydroxyl groups are known to participate in oxidation reactions, sometimes acting as mimics of metalloenzymes.

It is plausible that metal complexes of this compound could exhibit catalytic activity in oxidation reactions, potentially through mechanisms involving the metal center cycling between different oxidation states. The tert-butyl group could play a role in stabilizing the complex and influencing substrate approach. Similarly, in reduction reactions, the ligand could modulate the electron density at the metal center, thereby affecting its reactivity. Experimental validation is necessary to establish any such catalytic activity.

Applications in Stereoselective Catalysis

The application of this compound in stereoselective catalysis is an area that remains to be explored. Chiral ligands are essential for enantioselective catalysis, and while this compound itself is achiral, it could be modified to incorporate chiral centers. Alternatively, it could be used as a co-ligand in conjunction with a chiral ligand to fine-tune the steric and electronic properties of a catalyst.

The bulky tert-butyl group is a feature often employed in the design of ligands for stereoselective catalysis to create a well-defined chiral pocket around the metal center. This steric hindrance can effectively control the orientation of the substrate, leading to high levels of enantioselectivity. Future research could focus on the synthesis of chiral derivatives of this compound and the evaluation of their metal complexes in asymmetric catalytic reactions.

Future Research Directions and Unaddressed Challenges

Development of Novel and Highly Selective Synthetic Pathways

The synthesis of tert-butyl 2-hydroxybenzoate and its derivatives is an area ripe for innovation. While traditional esterification methods exist, future research will likely focus on pathways that offer higher selectivity, greater efficiency, and improved environmental profiles.

Another significant direction is the adoption of continuous flow technology . The esterification of salicylic (B10762653) acid with various alcohols has been successfully demonstrated in intensified fixed-bed reactors (IFBR) using solid acid catalysts like strong acidic cation exchange resins. researchgate.net Applying this to the synthesis of this compound could offer advantages such as enhanced reaction rates, easier product separation, and the ability to perform real-time monitoring and control of reaction parameters.

Furthermore, the exploration of novel catalytic systems is crucial. Research into the use of bis(trifluoromethanesulfonyl)imide (Tf₂NH) has shown it to be effective for converting carboxylic acids into tert-butyl esters in high yields under mild conditions. organic-chemistry.org Investigating such catalysts for the specific synthesis of this compound could lead to more efficient and selective processes.

| Method | Key Features | Potential Advantages | Reference |

| One-Pot Synthesis | Utilizes Kolbe-Schmitt intermediate; In-situ esterification. | Reduced process steps; Avoids tert-butyl group cleavage. | patsnap.com |

| Continuous Flow Reactor | Employs solid acid catalysts in a fixed-bed system. | Enhanced efficiency; Real-time monitoring; Easier purification. | researchgate.net |

| Novel Catalysis | Use of catalysts like bis(trifluoromethanesulfonyl)imide (Tf₂NH). | High yields under mild reaction conditions; High selectivity. | organic-chemistry.org |

Exploration of Unprecedented Chemical Transformations and Rearrangements

Beyond synthesis, the reactivity of this compound presents opportunities for discovering new chemical transformations. The interplay between the hydroxyl group, the ester, and the aromatic ring can be exploited to yield novel molecular architectures.

A key area for exploration is the Fries rearrangement . This reaction, which converts phenolic esters into hydroxyaryl ketones using a Lewis acid catalyst, is a classic transformation that could be applied to this compound. sigmaaldrich.com Investigating the regioselectivity (ortho- vs. para-migration of the acyl group) under various catalytic conditions could yield valuable synthetic intermediates. A related transformation, the photo-Fries rearrangement , which proceeds in the presence of UV light without a catalyst, offers a metal-free alternative for generating these ketones. sigmaaldrich.com

Other classes of rearrangements, such as the Baeyer-Villiger oxidation , could be explored on derivatives of this compound. wiley-vch.de For instance, a ketone derivative could be converted into an ester, expanding the range of accessible functional groups.

Additionally, the selective transformation of the tert-butyl ester group itself is of interest. While cleavage is common, developing reactions that convert the ester into other functionalities without affecting the rest of the molecule is a challenge. A reported method for converting tert-butyl esters into acid chlorides using thionyl chloride (SOCl₂) shows high selectivity, as other common esters (methyl, ethyl) are unreactive under the same conditions. organic-chemistry.org This acid chloride intermediate can then be reacted with various nucleophiles to generate a library of amides and other esters in high yields. organic-chemistry.org

Integration of Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

To optimize synthetic pathways and understand reaction mechanisms, the integration of advanced spectroscopic techniques for real-time, in-situ monitoring is essential. These process analytical technologies (PAT) provide a continuous stream of data on reactant consumption, intermediate formation, and product generation without the need for offline sampling.

In-situ Fourier Transform Infrared (FTIR) spectroscopy , particularly using Attenuated Total Reflectance (ATR) probes like ReactIR, is a powerful tool. acs.orgmdpi.com It allows for the direct monitoring of functional group changes in the reaction vessel. For the synthesis of this compound, this could be used to track the disappearance of the carboxylic acid peak and the appearance of the ester carbonyl peak, providing precise data on reaction kinetics and endpoint determination. mdpi.com Studies on the oxidation of tert-butyl acetate (B1210297) have successfully used in-situ FTIR to identify and quantify products, demonstrating the technique's applicability to related ester systems. researchgate.net

The use of such non-invasive monitoring techniques is particularly advantageous in continuous flow systems, where they enable dynamic control over process parameters to maintain optimal conditions and ensure product quality. acs.org Future research could focus on developing robust kinetic models for the synthesis of this compound based on data acquired from these in-situ methods.

Leveraging High-Throughput Experimentation and Computational Design for Discovery

The discovery of new derivatives of this compound and the optimization of their synthesis can be dramatically accelerated by modern automation and computational tools.

High-Throughput Experimentation (HTE) allows for the rapid screening of numerous reaction conditions in parallel, using miniaturized reactor formats. nih.govmt.com This approach can be used to quickly identify optimal catalysts, solvents, temperatures, and reactant ratios for the synthesis of this compound and its analogues. acs.org By automating the setup and analysis of these small-scale reactions, researchers can explore a vast parameter space that would be impractical with traditional, one-at-a-time experimentation. mt.comresearchgate.net HTE has become a standard tool in the pharmaceutical industry for accelerating process development and can be readily applied here. acs.org

In parallel, computational design and molecular modeling offer powerful predictive capabilities. mdpi.com By using techniques like Density Functional Theory (DFT) and molecular docking, researchers can predict the properties of novel salicylate (B1505791) derivatives and understand their interactions with biological targets. mdpi.com For example, molecular modeling has been used to study salicylanilide (B1680751) derivatives as receptor antagonists and to design salicyladimine derivatives as potential agents for treating Alzheimer's disease. nih.govnih.gov These computational methods can be used to pre-screen virtual libraries of this compound derivatives for desired electronic or steric properties before committing to their synthesis, thus focusing laboratory efforts on the most promising candidates. mdpi.com

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl 2-hydroxybenzoate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The esterification of 2-hydroxybenzoic acid with tert-butanol in the presence of acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid) is a standard method. Reaction conditions such as temperature (typically 60–80°C), solvent choice (e.g., toluene for azeotropic water removal), and molar ratios (1:1.2 for acid:alcohol) critically affect yield. Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization (ethanol/water) is essential to isolate high-purity product .

Q. How can researchers validate the identity and purity of tert-butyl 2-hydroxybenzoate during synthesis?

- Methodological Answer : Combine analytical techniques:

- TLC (Rf comparison with standards, using hexane:ethyl acetate 4:1).

- NMR (¹H NMR: δ ~1.45 ppm for tert-butyl protons, δ ~6.5–8.0 ppm for aromatic protons).

- FTIR (stretching vibrations at ~1700 cm⁻¹ for ester C=O, ~3200 cm⁻¹ for phenolic -OH if unreacted).

Discrepancies in spectral data may indicate incomplete esterification or side products .

Q. What safety protocols are critical when handling tert-butyl 2-hydroxybenzoate in the laboratory?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to minimize inhalation of vapors (though not classified as hazardous per GHS).

- Storage : Inert atmosphere (N₂), desiccated at 2–8°C to prevent hydrolysis.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as non-hazardous waste .

Advanced Research Questions

Q. How do structural modifications (e.g., nitro or halogen substituents) on the aromatic ring affect the stability and reactivity of tert-butyl 2-hydroxybenzoate derivatives?

- Methodological Answer : Introduce substituents via electrophilic aromatic substitution (e.g., nitration with HNO₃/H₂SO₄) and analyze stability:

- Thermogravimetric Analysis (TGA) : Compare decomposition temperatures.

- Hydrolysis Studies : Monitor ester cleavage rates under acidic/basic conditions (e.g., HCl/NaOH) via HPLC.

- Electron-withdrawing groups (e.g., -NO₂) reduce electron density on the ester carbonyl, potentially increasing hydrolytic resistance .

Q. What experimental strategies resolve contradictions in reported solubility data for tert-butyl 2-hydroxybenzoate in polar vs. nonpolar solvents?

- Methodological Answer :

- Controlled Solubility Trials : Measure solubility in solvents (e.g., DMSO, THF, hexane) at fixed temperatures (25°C ± 0.1°C) using gravimetric analysis.

- Molecular Dynamics Simulations : Model solute-solvent interactions to explain anomalies (e.g., unexpected solubility in hexane due to steric hindrance from tert-butyl group).

- Literature Cross-Validation : Compare purity levels (e.g., 95% vs. 99%) from sources like Shah et al. (1992) vs. Heiney et al. (1999) .

Q. How can researchers optimize catalytic systems for the selective synthesis of tert-butyl 2-hydroxybenzoate over competing esterification pathways?

- Methodological Answer :

- Catalyst Screening : Test Brønsted acids (H₂SO₄), Lewis acids (ZnCl₂), and solid acid catalysts (Amberlyst-15).

- Kinetic Monitoring : Use in-situ FTIR or Raman spectroscopy to track reaction progress and identify intermediates.

- Computational Modeling : DFT calculations to predict transition-state energies and favorability of tert-butyl ester formation vs. side products .

Q. What advanced analytical techniques characterize the degradation products of tert-butyl 2-hydroxybenzoate under oxidative or photolytic conditions?

- Methodological Answer :

- LC-MS/MS : Identify degradation fragments (e.g., 2-hydroxybenzoic acid, tert-butanol).

- ESR Spectroscopy : Detect free radicals generated during photolysis.

- Accelerated Aging Studies : Expose samples to UV light (λ = 254 nm) or H₂O₂ and monitor degradation via GC-MS .

Data-Driven Research Questions

Q. How can researchers design experiments to correlate the steric bulk of the tert-butyl group with the ester’s bioavailability in drug-delivery systems?

- Methodological Answer :

- In Vitro Permeability Assays : Use Caco-2 cell monolayers to measure apparent permeability (Papp) of tert-butyl 2-hydroxybenzoate vs. smaller esters (e.g., methyl).

- Molecular Volume Calculations : Compare van der Waals volumes (software: Gaussian) to correlate steric effects with absorption rates.

- Metabolic Stability : Incubate with liver microsomes and quantify hydrolysis via LC-MS .

Q. What statistical approaches are recommended for analyzing variability in synthetic yields across different batches of tert-butyl 2-hydroxybenzoate?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial design to assess factors (temperature, catalyst loading, reaction time).

- ANOVA : Identify significant variables (p < 0.05) contributing to yield variability.

- Control Charts : Monitor batch consistency using Shewhart charts for critical parameters (e.g., purity ≥98%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。